molecular formula C5H5FN2O B1475082 6-Amino-5-fluoropyridin-3-ol CAS No. 1227595-77-8

6-Amino-5-fluoropyridin-3-ol

Cat. No.: B1475082
CAS No.: 1227595-77-8
M. Wt: 128.1 g/mol
InChI Key: NHOMGHXHOAJXSL-UHFFFAOYSA-N
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Description

“6-Amino-5-fluoropyridin-3-ol” is a chemical compound with the CAS Number: 1227595-77-8 . It has a molecular weight of 128.11 and its IUPAC name is 6-amino-5-fluoro-3-pyridinol . The compound is in powder form .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, is a topic of interest in recent literature . Various methods for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5FN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 128.11 .

Scientific Research Applications

Nucleoside Analogues and Antiviral Research

6-Amino-5-fluoropyridin-3-ol and its derivatives have been explored as nucleoside analogues, offering potential applications in antiviral research. For instance, compounds like 6-Amino-3-(β-D-2-deoxy-erythro-furanosyl)-2-fluoropyridine have been synthesized, displaying properties akin to those of deoxycytidine, a key component in DNA. Such analogues are crucial for studying viral replication mechanisms and could lead to the development of new antiviral drugs (Sun, Lo, & McLaughlin, 2006).

Fluorescent Probes and Sensors

This compound derivatives have also found applications in the design of fluorescent probes and sensors. For example, compounds like 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol have been developed for selective recognition of aluminum ions, showcasing "OFF-ON type" fluorescent behavior. These sensors are not only used for detecting metal ions but also have potential applications in bacterial cell imaging and logic gate systems, demonstrating the versatility of this compound derivatives in bioimaging and diagnostic fields (Yadav & Singh, 2018).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, including pyridines and naphthyridines, is another significant application area. Fluorinated analogues, such as 6-fluoropyridines, are essential in medicinal chemistry for their enhanced stability and biological activity. Techniques like the Balz-Schiemann reaction have been adapted to introduce fluorine atoms into specific positions of pyridine rings, expanding the toolkit for designing more effective pharmaceuticals (Carroll, Nairne, & Woodcraft, 2007).

Antitumor and Antiangiogenic Activities

Compounds based on this compound have shown promising antitumor and antiangiogenic activities. For instance, 6-amido-2,4,5-trimethylpyridin-3-ols, despite not being potent antioxidants due to the less electron-donating effect of the amido group compared to amino groups, exhibited significant antiangiogenic and antitumor properties. Such findings underscore the potential of this compound derivatives in developing new cancer therapies (Lee et al., 2014).

Safety and Hazards

The safety information for “6-Amino-5-fluoropyridin-3-ol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-amino-5-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOMGHXHOAJXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-77-8
Record name 6-amino-5-fluoropyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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